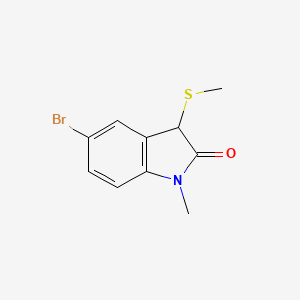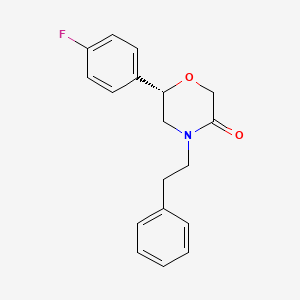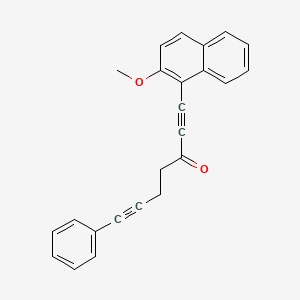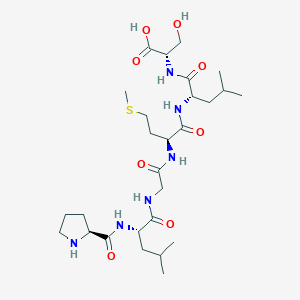
5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom, a methyl group, and a methylsulfanyl group attached to the indole core, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the bromination of 1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: 1-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methylsulfanyl groups can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-Bromo-1-methyl-3-(methylsulfanyl)-1H-1,2,4-triazole
Uniqueness
5-Bromo-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both a bromine atom and a methylsulfanyl group on the indole core. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
919348-92-8 |
|---|---|
Molecular Formula |
C10H10BrNOS |
Molecular Weight |
272.16 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-methylsulfanyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNOS/c1-12-8-4-3-6(11)5-7(8)9(14-2)10(12)13/h3-5,9H,1-2H3 |
InChI Key |
WQAHQIBWFZGFMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)




![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)


![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
